Phenol, amino-

Overview

Description

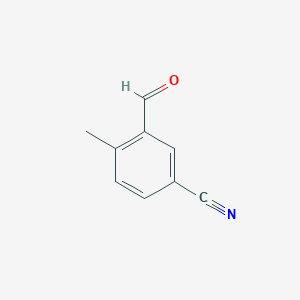

4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is produced from phenol by nitration followed by reduction with iron .

Synthesis Analysis

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular formula of 4-Aminophenol is C6H7NO . The structure consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . Theoretical and experimental analysis of the antioxidant activity of phenolic compounds has shown that parameters such as N–H and O–H bond distances, dipole moments, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) orbital energies, HOMO-LUMO gap energies, radical spin densities, proton affinities, and ionization potentials can be used to understand the molecular structure .Chemical Reactions Analysis

Phenolic compounds are known to interact with proteins, altering their structure and properties . Hydrophobic interactions may occur between hydrophobic amino acids and the aromatic ring structure of polyphenols; hydrogen bonding between oxygen atoms of peptide bonds and hydroxyl groups of polyphenols and electrostatic interactions or ionic bonding between positively charged groups of proteins, such as the lysine, and negatively charged hydroxyl groups of polyphenols .Physical And Chemical Properties Analysis

Phenols are liquids or low-melting solids. They are colorless when pure . They have characteristic phenolic odors . Compared to other hydrocarbons, phenols have a higher boiling point . The solubility of phenol is more than the solubility of aliphatic alcohol of similar molecular weight . Phenols are more acidic than alcohols but less acidic than carboxylic acid .Scientific Research Applications

Pharmacological Properties

Chlorogenic Acid (CGA), a phenolic acid compound, demonstrates a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and a central nervous system stimulator. CGA can also regulate lipid and glucose metabolism, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Protein-Phenolic Interactions

Protein-phenolic interactions can impact the structural, functional, and nutritional properties of proteins and phenolic compounds. These interactions are influenced by temperature, pH, protein type and concentration, and the structure of phenolic compounds. Phenols can alter the secondary and tertiary structures of proteins and affect their solubility and thermal stability, potentially impacting their bioavailability and antioxidant capacity (Ozdal et al., 2013).

Environmental Applications

Phenol can be bioremediated by the green alga Scenedesmus abundans, which shows potential for removing phenol and other organic contaminants from the environment. This organism's ability to absorb phenol indicates its potential in sustainable operations like biofuel production (Fawzy & Alharthi, 2021).

Antitumor Activity

Phenoxazine derivatives like 2-Amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx) exhibit antitumor effects on various human leukemia cell lines. Phx induces apoptosis in these cell lines and shows promise in treating different types of leukemia with minimal side effects (Shimamoto et al., 2001).

Metabolic Influences

Dietary phenolic compounds like ferulic acid and quercetin can influence metabolic homeostasis. They have been shown to modify gut microbial communities, inhibit bacterial fermentation of dietary fibers, and regulate host metabolic pathways, including those involved in energy metabolism, amino acid, and nucleic acid metabolism. These effects suggest their potential in treating metabolic syndromes such as obesity (Zhang et al., 2018).

Mechanism of Action

Safety and Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is advised not to get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation .

Future Directions

Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . The docking analysis of flavonoids with enzymes and milk proteins has indicated their potential application in producing nutraceuticals and functional foods . Thus, combining molecular docking and simulation studies with experimental techniques is vital for better understanding the reactions that take place during digestion to engineer and manufacture novel food ingredients with desirable pharmacological properties and as potential food additives .

properties

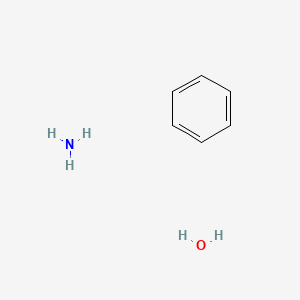

IUPAC Name |

azane;benzene;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.H3N.H2O/c1-2-4-6-5-3-1;;/h1-6H;1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIODYLLGAHCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27598-85-2 | |

| Record name | Aminophenol (mixture of isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027598852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)

![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)

![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)

![3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B3256703.png)